1-(7-Amino-5-bromoindolin-1-YL)ethanone
Overview
Description
1-(7-Amino-5-bromoindolin-1-YL)ethanone, also known as 1-Acetyl-5-bromoindolin-7-amine, is a chemical compound with the molecular formula C10H11BrN2O . It has a molecular weight of 255.11 g/mol .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone . The InChI string is InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3 . The Canonical SMILES is CC(=O)N1CCC2=C1C(=CC(=C2)Br)N .Physical and Chemical Properties Analysis
The compound has a computed XLogP3-AA value of 1.3, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a topological polar surface area of 46.3 Ų . The exact mass and monoisotopic mass of the compound are both 254.00548 g/mol .Scientific Research Applications
Synthesis and Biological Activity
The compound 1-(7-Amino-5-bromoindolin-1-yl)ethanone serves as a precursor in the synthesis of various biologically active derivatives. Research has demonstrated its utility in creating compounds with significant immunosuppressive, immunostimulatory, and cytotoxic activities against various cancer cell lines, including colon carcinoma, hepatocellular carcinoma, and lymphoblastic leukemia. For instance, derivatives synthesized from related bromoindolin compounds have shown potent activity against both macrophages and T-lymphocytes, highlighting their potential in immunomodulation and cancer therapy (Abdel‐Aziz, Hamdy, Gamal-Eldeen, & Fakhr, 2011).
Anticancer Activity
Another avenue of research involves the exploration of derivatives for their anticancer properties, particularly as inhibitors of VEGFR-II, a critical target in cancer management. Novel derivatives synthesized from similar ethanone compounds have displayed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer), with certain derivatives showing promising IC50 values, indicating their effectiveness in inhibiting cancer cell growth. These studies underscore the potential of this compound derivatives as scaffolds for developing new anticancer agents (Aboul-Enein, El-Azzouny, Ragab, & Hamissa, 2017).
Antituberculosis Activity
The compound and its derivatives have also been evaluated for their antituberculosis activity. Research into 3-heteroarylthioquinoline derivatives, which can be synthesized using similar ethanone compounds, has identified compounds with potent activity against Mycobacterium tuberculosis. These findings highlight the potential of these derivatives in treating tuberculosis, offering a new avenue for the development of antituberculosis agents (Chitra, Paul, Muthusubramanian, Manisankar, Yogeeswari, & Sriram, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit tubulin polymerization , suggesting that this compound may also target tubulin or related proteins.
Mode of Action
If it indeed targets tubulin, it may interfere with microtubule dynamics, disrupting cell division and leading to cell death .
Biochemical Pathways
If it acts on tubulin, it would affect the microtubule dynamics essential for various cellular processes, including cell division, intracellular transport, and cell shape maintenance .
Result of Action
If it inhibits tubulin polymerization, it could lead to cell cycle arrest and apoptosis .
Properties
IUPAC Name |
1-(7-amino-5-bromo-2,3-dihydroindol-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-6(14)13-3-2-7-4-8(11)5-9(12)10(7)13/h4-5H,2-3,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBKBKWSBFWROLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C(=CC(=C2)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10599399 | |
Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133433-62-2 | |
Record name | 1-(7-Amino-5-bromo-2,3-dihydro-1H-indol-1-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10599399 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(7-Amino-5-bromoindolin-1-yl)ethanone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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